molecular formula C52H50O10 B11954895 2,3,4,5-Tetra-o-acetyl-1,6-di-o-tritylhexitol CAS No. 52918-59-9

2,3,4,5-Tetra-o-acetyl-1,6-di-o-tritylhexitol

Cat. No.: B11954895
CAS No.: 52918-59-9
M. Wt: 834.9 g/mol
InChI Key: PTDBFGFAVMJEMG-UHFFFAOYSA-N
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Description

2,3,4,5-Tetra-o-acetyl-1,6-di-o-tritylhexitol is a complex organic compound that belongs to the class of acetylated hexitols. This compound is characterized by the presence of acetyl groups at positions 2, 3, 4, and 5, and trityl groups at positions 1 and 6 of the hexitol backbone. It is primarily used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetra-o-acetyl-1,6-di-o-tritylhexitol typically involves the acetylation and tritylation of hexitol derivatives. One common method involves the use of acetic anhydride and trityl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure selective acetylation and tritylation at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetra-o-acetyl-1,6-di-o-tritylhexitol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce hexitols with hydroxyl groups at positions 2, 3, 4, and 5 .

Scientific Research Applications

2,3,4,5-Tetra-o-acetyl-1,6-di-o-tritylhexitol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetra-o-acetyl-1,6-di-o-tritylhexitol involves its interaction with specific molecular targets. The acetyl and trityl groups can modulate the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can influence various biochemical pathways, making the compound useful in studying enzyme kinetics and inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5-Tetra-o-acetyl-1,6-di-o-tritylhexitol is unique due to its specific acetylation and tritylation pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and biochemical research .

Properties

CAS No.

52918-59-9

Molecular Formula

C52H50O10

Molecular Weight

834.9 g/mol

IUPAC Name

(3,4,5-triacetyloxy-1,6-ditrityloxyhexan-2-yl) acetate

InChI

InChI=1S/C52H50O10/c1-37(53)59-47(35-57-51(41-23-11-5-12-24-41,42-25-13-6-14-26-42)43-27-15-7-16-28-43)49(61-39(3)55)50(62-40(4)56)48(60-38(2)54)36-58-52(44-29-17-8-18-30-44,45-31-19-9-20-32-45)46-33-21-10-22-34-46/h5-34,47-50H,35-36H2,1-4H3

InChI Key

PTDBFGFAVMJEMG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(C(C(COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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